3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidin-2-one core, a piperidin-1-yl group, and a fluoropyrimidin-2-yl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidin-2-one core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the piperidin-1-yl group: This step often involves nucleophilic substitution reactions.
Attachment of the fluoropyrimidin-2-yl moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: A selective TYK2 inhibitor used in the treatment of inflammatory diseases.
N-(4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)-1-(4-(trifluoromethyl)phenylsulfonyl)indolin-5-amine: Another compound with similar structural features.
Uniqueness
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4N4O2/c16-10-7-20-14(21-8-10)25-11-1-4-22(5-2-11)12-3-6-23(13(12)24)9-15(17,18)19/h7-8,11-12H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCTFAXOLMUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3CCN(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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